[(5-bromo-2-oxoindol-3-yl)amino]thiourea
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Overview
Description
[(5-bromo-2-oxoindol-3-yl)amino]thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structure and potential biological activities.
Preparation Methods
The synthesis of [(5-bromo-2-oxoindol-3-yl)amino]thiourea typically involves the reaction of 5-bromo-2-oxoindole with thiourea. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
[(5-bromo-2-oxoindol-3-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bromine atom, using nucleophiles such as amines or thiols.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
[(5-bromo-2-oxoindol-3-yl)amino]thiourea has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-bromo-2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
[(5-bromo-2-oxoindol-3-yl)amino]thiourea can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-bromoindole: A simpler compound with fewer functional groups.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its combination of the indole and thiourea moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(5-bromo-2-oxoindol-3-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3H,(H3,11,14,16)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCZUHJZYNGIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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